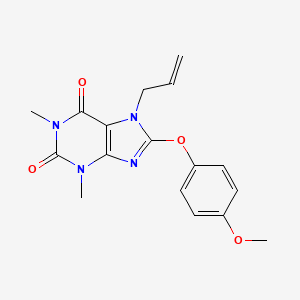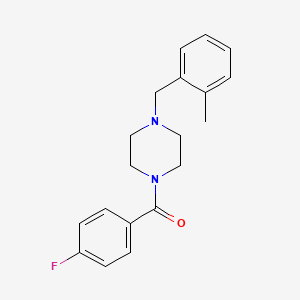
7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPP, is a compound that has been widely studied for its potential applications in scientific research. This compound is a purine derivative and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, several studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been found to exhibit several other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide signaling pathways. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to enhance the release of dopamine, a neurotransmitter that plays a key role in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent anti-tumor activity at relatively low concentrations, making it a promising candidate for further development. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to be relatively stable and easy to work with in lab settings.
However, there are also some limitations associated with the use of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. For example, this compound is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several potential future directions for research on 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One promising area of research is the development of novel drug formulations that incorporate this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and to identify potential targets for therapeutic intervention. Finally, more research is needed to explore the potential applications of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in other areas of scientific research, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods. One of the most commonly used methods involves the reaction of 8-bromo-7-allyl-1,3-dimethylxanthine with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
8-(4-methoxyphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-5-10-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)25-12-8-6-11(24-4)7-9-12/h5-9H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHYDOOMXVERDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)

![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)
![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)






![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)